molecular formula C19H15F2N3O3S B11288541 N-(3,4-Difluorophenyl)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide

N-(3,4-Difluorophenyl)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide

Cat. No.: B11288541
M. Wt: 403.4 g/mol
InChI Key: QZSJFGPWWWWPAE-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorophenyl group, a methylbenzenesulfonamido group, and a pyridine carboxamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorophenyl)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving suitable precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methylbenzenesulfonamido Group:

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(3,4-Difluorophenyl)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-5-(4-methylbenzenesulfonamido)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the difluorophenyl and methylbenzenesulfonamido groups, which confer distinct chemical properties and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H15F2N3O3S

Molecular Weight

403.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide

InChI

InChI=1S/C19H15F2N3O3S/c1-12-2-5-16(6-3-12)28(26,27)24-15-8-13(10-22-11-15)19(25)23-14-4-7-17(20)18(21)9-14/h2-11,24H,1H3,(H,23,25)

InChI Key

QZSJFGPWWWWPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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